molecular formula C21H26Cl2N4 B5097417 N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride

N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride

Cat. No.: B5097417
M. Wt: 405.4 g/mol
InChI Key: FAVASEFPQWAHGJ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a diethylamino group and a phenylimidazo[1,2-a]benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the introduction of the imidazo[1,2-a] moiety through cyclization reactions. The final step involves the alkylation of the benzimidazole with diethylamine under controlled conditions to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its unique structural properties.

    Materials Science: The compound is explored for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Research: It is used in studies related to its interaction with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a benzimidazole.

    Benzimidazole Derivatives: Compounds like albendazole and omeprazole, which share the benzimidazole core but differ in functional groups.

Uniqueness

N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride is unique due to its specific combination of the diethylamino group and the phenylimidazo[1,2-a]benzimidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4.2ClH/c1-3-23(4-2)14-15-24-20(17-10-6-5-7-11-17)16-25-19-13-9-8-12-18(19)22-21(24)25;;/h5-13,16H,3-4,14-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVASEFPQWAHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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